molecular formula C27H25NO3 B2643723 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923113-54-6

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No.: B2643723
CAS No.: 923113-54-6
M. Wt: 411.501
InChI Key: ZSKIRGAYPQSECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a complex organic compound with a molecular formula of C26H23NO3 This compound features a chromen-4-one core structure substituted with a tert-butylphenyl group and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromen-4-one core through a condensation reaction between a suitable phenol derivative and an aldehyde. This intermediate is then subjected to further functionalization to introduce the tert-butylphenyl group and the methylbenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the chromen-4-one core and methylbenzamide moiety.

    4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but differs in overall structure and functional groups.

    N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide: A more complex structure with different applications.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-17-7-5-6-8-21(17)26(30)28-20-13-14-24-22(15-20)23(29)16-25(31-24)18-9-11-19(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKIRGAYPQSECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.